Potassium benzyltrifluoroborate
Overview
Description
Potassium benzyltrifluoroborate is an organotrifluoroborate involved in various chemical reactions such as oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .
Synthesis Analysis
Potassium benzyltrifluoroborate can be synthesized through a palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron, which gives arylboronic acids. These acids are then converted in situ to trifluoroborate derivatives .Molecular Structure Analysis
The molecular formula of Potassium benzyltrifluoroborate is C6H5CH2BF3K. It has a molecular weight of 198.03 .Chemical Reactions Analysis
Potassium benzyltrifluoroborate is involved in various chemical reactions. It participates in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .Physical And Chemical Properties Analysis
Potassium benzyltrifluoroborate is a solid substance. It has a melting point of over 300°C. Its molecular formula is C6H5CH2BF3K and it has a molecular weight of 198.03 .Scientific Research Applications
Oxidation
Potassium benzyltrifluoroborate is involved in oxidation reactions . In chemistry, oxidation reactions are crucial as they are involved in various processes such as energy production, synthesis of chemicals, and many more.
Ritter-type Amidation with Nitriles
This compound plays a significant role in Ritter-type amidation with nitriles . The Ritter reaction is a well-known method for the preparation of amides from nitriles. It’s a valuable tool in the synthesis of complex organic molecules.
Photo-allylation / Photo-benzylation of Carbonyl Compounds
Potassium benzyltrifluoroborate is used in photo-allylation or photo-benzylation of carbonyl compounds . This process is important in the field of synthetic organic chemistry, particularly in the creation of new carbon-carbon bonds.
Stereoselective Nucleophilic Addition
The compound is also involved in stereoselective nucleophilic addition . This process is a key reaction in organic synthesis, allowing for the formation of new carbon-carbon bonds in a stereoselective manner.
Suzuki Cross-Coupling
Potassium benzyltrifluoroborate is used in Suzuki cross-coupling reactions . The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds between two different partners.
Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates
Lastly, organotrifluoroborates, such as Potassium benzyltrifluoroborate, are used as versatile and stable boronic acid surrogates . This is particularly useful in various chemical reactions where boronic acids are required but are sensitive to the conditions of the reaction.
Safety And Hazards
Potassium benzyltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
potassium;benzyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDAVWURFVTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635652 | |
Record name | Potassium benzyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium benzyltrifluoroborate | |
CAS RN |
329976-73-0 | |
Record name | Potassium benzyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium benzyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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